2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine
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Overview
Description
2-{8-Oxaspiro[45]decan-1-yl}ethan-1-amine is a chemical compound with the molecular formula C₁₁H₂₁NO It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine can be achieved through a tandem Prins/pinacol reaction. This process involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under the catalysis of a Lewis acid. The reaction proceeds through a cascade of Prins and pinacol rearrangement, resulting in the formation of the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and processes. Specific pathways and targets depend on the context of its application, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but differs in functional groups.
1,4-Dioxaspiro[4.5]decan-8-yl}methanol: Another spirocyclic compound with different substituents.
Uniqueness
2-{8-Oxaspiro[45]decan-1-yl}ethan-1-amine is unique due to its specific combination of a spirocyclic structure and an amine group
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-(8-oxaspiro[4.5]decan-4-yl)ethanamine |
InChI |
InChI=1S/C11H21NO/c12-7-3-10-2-1-4-11(10)5-8-13-9-6-11/h10H,1-9,12H2 |
InChI Key |
LOHVOHFOFBALTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CCOCC2)CCN |
Origin of Product |
United States |
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